molecular formula C4H10N2O B1271339 N-methyl-2-(methylamino)acetamide CAS No. 44565-47-1

N-methyl-2-(methylamino)acetamide

Cat. No. B1271339
CAS RN: 44565-47-1
M. Wt: 102.14 g/mol
InChI Key: NODGJSNKUCVLNN-UHFFFAOYSA-N
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Description

N-methyl-2-(methylamino)acetamide is a compound that falls within the broader class of acetamides, which are characterized by the presence of an acetamide group within their molecular structure. Acetamides are versatile in their applications, ranging from their use in pharmaceuticals to their role in chemical synthesis and material science. The specific compound N-methyl-2-(methylamino)acetamide itself has not been directly synthesized or characterized in the provided papers, but related compounds and their syntheses offer insights into the potential properties and reactivity of this molecule.

Synthesis Analysis

The synthesis of related acetamide compounds involves various strategies, including acetylation, esterification, and amide bond formation. For instance, the synthesis of oxamide derivatives involves the reaction of an acetylated glucopyranoside with oxalyl chloride, followed by reaction with amino acid esters . Similarly, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide is achieved through a multi-step process involving acetylation, esterification, and ester interchange . These methods could potentially be adapted for the synthesis of N-methyl-2-(methylamino)acetamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic techniques such as NMR, IR, and MS. For example, the structure of oxamide derivatives was studied using 1H and 13C NMR in both solution and solid states . The crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into the conformation and hydrogen bonding patterns of these molecules . These techniques could be employed to elucidate the molecular structure of N-methyl-2-(methylamino)acetamide once synthesized.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. The synthesis of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine analogues demonstrates the reactivity of acetamide derivatives with activated carboxylic acids . Additionally, the synthesis of a neurotoxin from α-acetamidoacrylic acid shows the potential for acetamide groups to undergo enantioselective hydrolysis . These reactions highlight the potential chemical reactivity of N-methyl-2-(methylamino)acetamide in various synthetic contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and substituents. For example, the presence of different substituents can affect the conformation and hydrogen bonding of the molecules, as seen in the crystal structures of benzyl-substituted acetamides . The introduction of specific functional groups can also enhance the performance of acetamide derivatives in applications such as photocatalysis, as demonstrated by acetamide-assisted synthesis of modified graphitic carbon nitride . These findings suggest that the physical and chemical properties of N-methyl-2-(methylamino)acetamide would need to be studied in detail to understand its potential applications and behavior in various environments.

Scientific Research Applications

  • Biological Effects of Related Compounds : Kennedy (2001) reviewed the biological effects of compounds similar to N-methyl-2-(methylamino)acetamide, including acetamide and N-methylacetamide. This review highlights the continued commercial importance of these chemicals and their varied biological responses in humans. The study provides insight into the biological consequences of exposure to these chemicals, emphasizing the need for updated information based on recent data (Kennedy, 2001).

  • Metabolic Pathways : Barnes and Ranta (1972) investigated the metabolism of dimethylformamide and dimethylacetamide, identifying N-methylformamide and N-methylacetamide as metabolites in rat urine. This study provides crucial information on the metabolic pathways of compounds related to N-methyl-2-(methylamino)acetamide (Barnes & Ranta, 1972).

  • Therapeutic Applications : Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative containing an N-methyl-2-(methylamino)acetamide component and evaluated its efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects, demonstrating the potential therapeutic applications of derivatives of N-methyl-2-(methylamino)acetamide (Ghosh et al., 2008).

  • Molecular Structure and Electron Spectra : A computational study by Chong (2017) analyzed the molecular structures and electron spectra of acetamide and N-methylformamide, providing comparative data relevant to N-methyl-2-(methylamino)acetamide. This study offers insights into the physical properties and molecular behavior of related compounds (Chong, 2017).

  • Synthetic Applications in Organic Chemistry : Fritz-Langhals (1994) discussed the use of potassium fluoride and cesium fluoride in formamide and N-methylformamide for the enantiocontrolled synthesis of various organic compounds. This study highlights the role of related compounds in synthetic organic chemistry (Fritz-Langhals, 1994).

  • Anticonvulsant Properties : Camerman et al. (2005) explored the crystal structure and potential anticonvulsant activities of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides. The study provides a basis for understanding the structural and functional properties of compounds related to N-methyl-2-(methylamino)acetamide in medical applications (Camerman et al., 2005).

  • Chiral Recognition in Receptor Binding : Elisi et al. (2020) investigated the effect of chain conformation on receptor binding for N-anilinoethylamides, a class of compounds related to N-methyl-2-(methylamino)acetamide. The study provides insights into the importance of molecular conformation in biological interactions (Elisi et al., 2020).

  • Molecular Structure Analysis : Kitano and Kuchitsu (1973) determined the molecular structure of N-methylformamide, a compound structurally related to N-methyl-2-(methylamino)acetamide, using gas electron diffraction. This study adds to the understanding of the molecular geometry of such compounds (Kitano & Kuchitsu, 1973).

Safety And Hazards

The compound N-methyl-2-(methylamino)acetamide hydrochloride has some safety and hazard information available. It has hazard statements H315, H319, H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-5-3-4(7)6-2/h5H,3H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODGJSNKUCVLNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30903797
Record name NoName_4548
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30903797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(methylamino)acetamide

CAS RN

44565-47-1
Record name N-Methyl-2-(methylamino)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44565-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
G Urgoitia, M Obieta, MT Herrero, L Lezama… - Advanced Synthesis & … - Wiley Online Library
Herein we disclose a palladium‐catalyzed procedure for the transamidation of structurally diverse amides with amines based on the use of molecular oxygen as palladium‐activating …
Number of citations: 0 onlinelibrary.wiley.com
BH Patel, AM Mason, H Patel… - The Journal of …, 2011 - ACS Publications
The synthesis of biologically active o-aminoalkyl resorcylates and related dihydroxyisoindolinones from functionalized α-amino acids without the use of phenolic protection is described. …
Number of citations: 31 pubs.acs.org
T Damera, V Kondaparthi, M Bingi… - Journal of Cellular …, 2023 - Wiley Online Library
Phosphatidyl‐myo‐inositol mannosyltransferase (Pim) is a subset of the Glycosyl transferase type family that has been synthesized from 1D‐myo‐inositol and GDP‐α‐d‐mannose …
Number of citations: 3 onlinelibrary.wiley.com
LTD Scaggs - 2020 - search.proquest.com
Epidithiodiketopiperazine alkaloids (ETPs) are naturally occurring fungal metabolites characterized by their disulfide-bridged diketopiperazine motif and wide spectrum of potent …
Number of citations: 0 search.proquest.com

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